molecular formula C7H6ClNO4S B14840983 2-Formyl-6-methoxypyridine-4-sulfonyl chloride

2-Formyl-6-methoxypyridine-4-sulfonyl chloride

Katalognummer: B14840983
Molekulargewicht: 235.65 g/mol
InChI-Schlüssel: MMEBPMRKXFKGOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Formyl-6-methoxypyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C7H6ClNO4S and a molecular weight of 235.64 g/mol . This compound is known for its utility in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-6-methoxypyridine-4-sulfonyl chloride typically involves the sulfonylation of 2-formyl-6-methoxypyridine. The reaction is carried out under controlled conditions using sulfonyl chloride reagents. The process requires careful handling of reagents and precise control of reaction parameters to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale sulfonylation reactions. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output.

Analyse Chemischer Reaktionen

Types of Reactions

2-Formyl-6-methoxypyridine-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions include sulfonamides, sulfonate esters, and various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Formyl-6-methoxypyridine-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the modification of biomolecules and the development of biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Formyl-6-methoxypyridine-4-sulfonyl chloride involves its reactivity with nucleophiles and its ability to participate in various organic reactions. The sulfonyl chloride group is highly reactive, allowing it to form strong covalent bonds with nucleophiles. This reactivity is harnessed in the synthesis of more complex molecules and in the modification of existing compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Formyl-6-methoxypyridine-4-sulfonyl chloride is unique due to its combination of a formyl group, a methoxy group, and a sulfonyl chloride group. This combination imparts distinct reactivity and versatility, making it valuable in various chemical syntheses and applications.

Eigenschaften

Molekularformel

C7H6ClNO4S

Molekulargewicht

235.65 g/mol

IUPAC-Name

2-formyl-6-methoxypyridine-4-sulfonyl chloride

InChI

InChI=1S/C7H6ClNO4S/c1-13-7-3-6(14(8,11)12)2-5(4-10)9-7/h2-4H,1H3

InChI-Schlüssel

MMEBPMRKXFKGOX-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=N1)C=O)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.